molecular formula C12H13NO2 B1377467 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one CAS No. 1443981-87-0

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Cat. No. B1377467
CAS RN: 1443981-87-0
M. Wt: 203.24 g/mol
InChI Key: JMCNRRRGVPKYNC-UHFFFAOYSA-N
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Description

“2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one” is a compound with the CAS Number: 1443981-87-0 . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves base-promoted addition of 2-(tert-butoxycarbonylamino)methyl-1,3-dithiane with 2-(tert-butyldimethylsiloxymethyl)benzyl chloride . This results in the corresponding 2,2-dialkylated 1,3-dithiane, which is then desilylated, oxidized, and cyclized via a reductive amination .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C12H13NO2 . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a powder that is stored at room temperature . It has a molecular weight of 203.24 and its IUPAC name is 2-acetyl-1,2,3,4-tetrahydro-5H-benzo[c]azepin-5-one . The InChI Code for this compound is 1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3 .

Scientific Research Applications

Anticonvulsant Activities

The compound 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one has been synthesized and screened for its anticonvulsant activities. Studies have utilized the maximal electroshock (MES) test to evaluate its effectiveness in controlling seizures, and its neurotoxicity has been assessed through the rotarod neurotoxicity test .

Antiproliferative Activity

This compound has also been evaluated for its antiproliferative activity against various cancer cell lines, including Hela, A549, HepG2, and MCF-7 cells. The research aims to explore its potential as an anti-cancer agent by assessing its ability to inhibit cell growth .

Anti-tumor Agents

Further research into the design and synthesis of novel anti-tumor agents has led to the development of derivatives of 2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one . These derivatives are designed by introducing alkyl or aralkyl and a sulfonyl group, which are considered pharmacophores of some antitumor drugs .

Biofilm Formation Inhibition

Although not directly mentioned for the exact compound, related structures have been studied for their role in inhibiting biofilm formation in bacteria such as Staphylococcus aureus. This suggests potential applications in combating bacterial infections by targeting biofilm-associated genes .

properties

IUPAC Name

2-acetyl-3,4-dihydro-1H-2-benzazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-9(14)13-7-6-12(15)11-5-3-2-4-10(11)8-13/h2-5H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNRRRGVPKYNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(=O)C2=CC=CC=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-acetyl-2,3,4,5-tetrahydro-1H-2-benzazepin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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